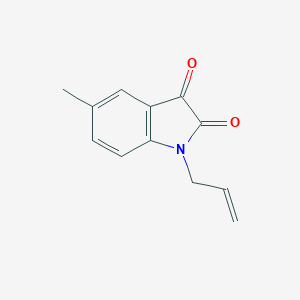
1-烯丙基-5-甲基-1H-吲哚-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Allyl-5-methyl-1H-indole-2,3-dione” is a compound that belongs to the class of indoles . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes “1-Allyl-5-methyl-1H-indole-2,3-dione”, has been developed based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of “1-Allyl-5-methyl-1H-indole-2,3-dione” is C9H7NO2 . It has a molecular weight of 161.16 g/mol . The exact mass is 161.047679 g/mol .Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .作用机制
The mechanism of action of AMID is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
AMID has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. In vivo studies have shown that AMID can reduce tumor growth in animal models.
实验室实验的优点和局限性
AMID has several advantages for lab experiments, including its high yield and low cost of synthesis. It is also stable under various conditions, making it suitable for long-term storage. However, AMID has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous environments.
未来方向
There are several future directions for AMID research. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in various cancer types. Additionally, research is needed to determine the optimal dosage and administration route for AMID. Another area of interest is its potential as a material for organic electronics, with further studies needed to determine its suitability for various applications. Overall, AMID has promising potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.
合成方法
The synthesis of AMID can be achieved through various methods, including the reaction of 5-methyl-1H-indole-2,3-dione with allyl bromide in the presence of a base. Another method involves the reaction of 5-methyl-1H-indole-2,3-dione with allyl alcohol in the presence of a catalyst. The yield of AMID obtained from these methods is typically high, making it a cost-effective option for research purposes.
科学研究应用
我搜索了“1-烯丙基-5-甲基-1H-吲哚-2,3-二酮”在科学研究中的应用,但遗憾的是,关于这种特定化合物的应用信息似乎有限。 搜索结果主要提供有关吲哚衍生物及其生物学潜力或合成方法的一般信息 .
属性
IUPAC Name |
5-methyl-1-prop-2-enylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDQTRYHJCVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)
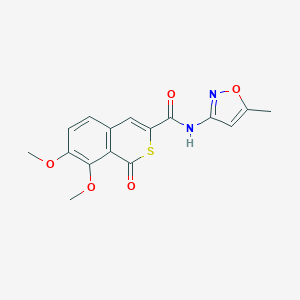
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)
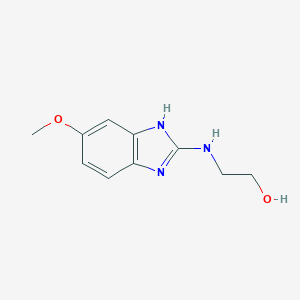
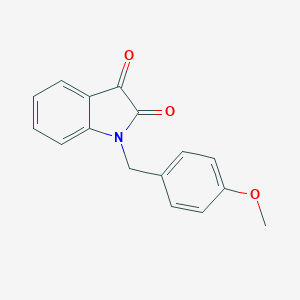

![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
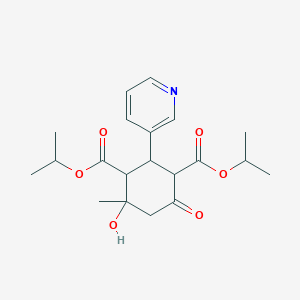
![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)
![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)